molecular formula C25H25N5O B11038287 phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone

phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B11038287
M. Wt: 411.5 g/mol
InChI Key: PFHKLMZRQYJBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoyl group, multiple methyl groups, and a triazolo-pyrimidine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step synthetic routes. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazolo-pyrimidine or quinoline moieties, such as:

Uniqueness

What sets 1-BENZOYL-2,2,4,6-TETRAMETHYL-7-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

phenyl-[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1-yl]methanone

InChI

InChI=1S/C25H25N5O/c1-16-12-19-17(2)14-25(3,4)29(23(31)18-8-6-5-7-9-18)22(19)13-20(16)21-10-11-26-24-27-15-28-30(21)24/h5-13,15,17H,14H2,1-4H3

InChI Key

PFHKLMZRQYJBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C3=CC=NC4=NC=NN34)C)C(=O)C5=CC=CC=C5)(C)C

Origin of Product

United States

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